N-[(5-methylthiophen-2-yl)methyl]-N'-(4-nitrophenyl)ethane-1,2-diamine
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Overview
Description
N-[(5-methylthiophen-2-yl)methyl]-N’-(4-nitrophenyl)ethane-1,2-diamine is an organic compound that features a thiophene ring substituted with a methyl group and a nitrophenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylthiophen-2-yl)methyl]-N’-(4-nitrophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-2-thiophenecarboxaldehyde and 4-nitroaniline.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, in a methanol-water solution. The reaction mixture is stirred at room temperature for 24 hours, resulting in the formation of the desired product.
Purification: The product is then filtered, washed with cold water, and dried.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylthiophen-2-yl)methyl]-N’-(4-nitrophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-methylthiophen-2-yl)methyl]-N’-(4-nitrophenyl)ethane-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: Potential use in the development of new catalysts or as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which N-[(5-methylthiophen-2-yl)methyl]-N’-(4-nitrophenyl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-1-(thiophen-2-yl)methanimine: Similar structure but lacks the ethane-1,2-diamine backbone.
N-(5-methylthiophen-2-yl)-N’-(4-nitrophenyl)methanimine: Similar but with different substitution patterns.
Uniqueness
N-[(5-methylthiophen-2-yl)methyl]-N’-(4-nitrophenyl)ethane-1,2-diamine is unique due to the presence of both a thiophene ring and a nitrophenyl group attached to an ethane-1,2-diamine backbone. This combination of functional groups imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H17N3O2S |
---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-N'-(4-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H17N3O2S/c1-11-2-7-14(20-11)10-15-8-9-16-12-3-5-13(6-4-12)17(18)19/h2-7,15-16H,8-10H2,1H3 |
InChI Key |
ZYNXFUJZHWGXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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